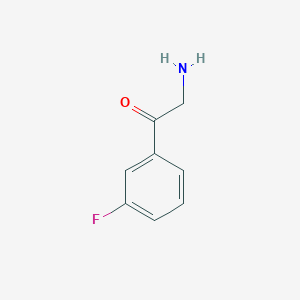

2-Amino-1-(3-fluorophenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUWKVYEFLGNAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical and physical properties of 2-Amino-1-(3-fluorophenyl)ethanone

Technical Whitepaper: 2-Amino-1-(3-fluorophenyl)ethanone – Physicochemical Profile and Synthetic Utility

Executive Summary this compound (commonly handled as its hydrochloride salt, CAS 93102-97-7) is a critical fluorinated building block in modern medicinal chemistry.[1] As a bioisostere of the endogenous neurotransmitter precursor phenacylamine, the introduction of a fluorine atom at the meta (3') position imparts unique metabolic stability and lipophilicity profiles. This guide provides a comprehensive technical analysis of its properties, validated synthetic routes, and handling protocols for researchers in drug discovery.[2]

Chemical Identity & Nomenclature

The compound exists primarily as a hydrochloride salt to prevent the rapid self-condensation (dimerization) typical of free

| Parameter | Details |

| IUPAC Name | 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride |

| Common Synonyms | 3'-Fluorophenacylamine HCl; |

| CAS Number | 93102-97-7 (HCl Salt); 455-98-1 (Free Base - Unstable) |

| Molecular Formula | C |

| Molecular Weight | 189.61 g/mol (Salt); 153.15 g/mol (Base) |

| SMILES | C1=CC(=CC(=C1)F)C(=O)CN.Cl |

Physicochemical Properties

The following data aggregates experimental values and validated predictions for the stable hydrochloride form.

| Property | Value / Observation | Context/Implication |

| Appearance | White to faint beige crystalline powder | Discoloration (yellowing) indicates free-base degradation. |

| Melting Point | 201 – 205 °C (Decomposition) | High lattice energy typical of phenacylamine salts. |

| Solubility | High: Water, DMSO, MethanolLow: Et | Salt form necessitates polar protic or aprotic solvents for reactions. |

| pKa (Conjugate Acid) | ~7.8 – 8.2 (Predicted) | The fluorine withdrawing group lowers the pKa relative to unsubstituted phenacylamine (~8.5). |

| Hygroscopicity | Moderate | Requires storage under desiccant; susceptible to hydrolysis if wet. |

Expert Insight: The presence of the fluorine atom at the 3-position exerts a strong inductive effect (-I), deactivating the phenyl ring slightly compared to the non-fluorinated parent. This makes the carbonyl carbon more electrophilic, enhancing its reactivity in heterocycle formation (e.g., thiazole synthesis).

Synthetic Pathways

The synthesis of this compound is most reliably achieved via the Delepine Reaction or the Gabriel Synthesis . Direct amination of the

Primary Route: The Delepine Reaction

This pathway uses hexamethylenetetramine (HMTA) to generate a quaternary ammonium salt, which is then hydrolyzed to the primary amine. This method strictly prevents over-alkylation.

Figure 1: Validated synthetic workflow via the Delepine pathway, ensuring high selectivity for the primary amine.

Experimental Protocol (Delepine Route)

-

Bromination: Treat 3'-fluoroacetophenone with 1.05 eq of Bromine in glacial acetic acid at 0-10°C. Isolate the

-bromoketone intermediate (typical yield 85-90%). -

Quaternization: Dissolve the bromoketone in chloroform. Add 1.0 eq of Hexamethylenetetramine (HMTA). Stir at RT for 4-12 hours. The hexaminium adduct will precipitate as a white solid. Filtration is critical here to remove impurities.

-

Hydrolysis: Suspend the adduct in Ethanol/Conc. HCl (5:1 ratio). Reflux for 2-4 hours. Cool to crystallize the target hydrochloride salt.

Analytical Characterization

Verification of the product requires distinguishing it from the starting bromoketone and potential pyrazine byproducts (dimers).

| Method | Diagnostic Signal | Notes |

| Exchangeable with D | ||

| Distinct shift from -CH | ||

| Multiplet pattern characteristic of meta-substitution. | ||

| Single peak confirming mono-fluorination. | ||

| IR Spectroscopy | ~1690 cm | Strong ketone band. |

| ~2800-3000 cm | Broad ammonium band (salt form). |

Pharmaceutical Applications & Reactivity

This compound serves as a "privileged scaffold" in drug design. The 3-fluorophenyl moiety is often used to block metabolic "soft spots" (preventing hydroxylation at the phenyl ring) and to modulate the electronic environment of the adjacent carbonyl.

Key Reactivity Patterns

-

Hantzsch Thiazole Synthesis: Reaction with thioamides yields 4-(3-fluorophenyl)thiazoles, common in kinase inhibitors.

-

Asymmetric Reduction: Enantioselective reduction (e.g., Noyori transfer hydrogenation) yields chiral

-amino alcohols, which are precursors to adrenergic receptor agonists.

Figure 2: Pharmacophore utility and divergent synthesis map.[3]

Safety & Handling

-

Hazards: The compound is an irritant (Skin/Eye/Respiratory).

-

Stability Warning: NEVER store the free base. If the free base is generated in situ (e.g., by washing with NaHCO

), use it immediately. The free base rapidly dimerizes to form 2,5-bis(3-fluorophenyl)pyrazine, turning the solution yellow/orange. -

Storage: Store the HCl salt at RT or 2-8°C, strictly under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

References

-

CymitQuimica. Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:[1][4]1) Product Data. Retrieved from

-

Apollo Scientific. Certificate of Analysis: 3-Fluorophenacylamine hydrochloride. Retrieved from

-

Huateng Pharma. 3-Fluorophenacylamine hydrochloride Properties. Retrieved from

-

Royal Society of Chemistry. Synthesis of alpha-Bromoketones (Precursor Data). Retrieved from

Sources

- 1. CAS 93102-97-7: Ethanone, 2-amino-1-(3-fluorophenyl)-, hyd… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-(2-fluorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone | C22H24FNO | CID 44397542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2-amino-1-(3-fluorophenyl)ethan-1-one hydrochloride (C8H8FNO) [pubchemlite.lcsb.uni.lu]

2-Amino-1-(3-fluorophenyl)ethanone CAS number and molecular weight

[1][2]

Core Identity & Physicochemical Profile[1][3][4][5][6][7]

This compound (also known as 3-fluorophenacylamine) is a primary amine ketone derivative.[1] It is most commonly handled and stored as its hydrochloride salt due to the instability of the free base, which is prone to self-condensation (dimerization to dihydropyrazines).

Key Identifiers

| Parameter | Data |

| IUPAC Name | 2-Amino-1-(3-fluorophenyl)ethan-1-one |

| Common Name | 3-Fluorophenacylamine |

| CAS Number (HCl Salt) | 93102-97-7 |

| CAS Number (Free Base) | Not routinely cited; unstable |

| Molecular Formula | C₈H₈FNO (Free Base) / C₈H₉ClFNO (HCl Salt) |

| Molecular Weight | 153.15 g/mol (Free Base) / 189.61 g/mol (HCl Salt) |

| SMILES | NCCC(=O)c1cccc(F)c1 |

| Appearance | White to off-white crystalline solid (HCl salt) |

| Solubility | Soluble in water, DMSO, methanol; sparingly soluble in non-polar solvents.[1][2][3][4] |

Synthesis & Production Protocols

The synthesis of this compound is classically achieved via the Delépine Reaction .[1] This method is preferred over direct amination of α-haloketones (which leads to poly-alkylation) or the Gabriel synthesis (which requires harsh hydrazine cleavage).

Method: Delépine Reaction via Hexamine[1]

This protocol avoids the formation of secondary and tertiary amines by using hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which is then hydrolyzed to the primary amine.

Step 1: α-Bromination

Precursor: 3-Fluoroacetophenone (CAS 455-36-7) Reagents: Bromine (Br₂) or N-Bromosuccinimide (NBS), p-TsOH (catalyst).[1] Protocol:

-

Dissolve 3-fluoroacetophenone (1.0 eq) in glacial acetic acid or chloroform.

-

Add Br₂ (1.0 eq) dropwise at 0–5 °C to prevent poly-bromination.

-

Stir at room temperature for 2–4 hours until the red color of bromine fades.

-

Quench with ice water and extract with dichloromethane (DCM).

-

Concentrate to yield 2-Bromo-1-(3-fluorophenyl)ethanone .[1]

Step 2: Hexaminium Salt Formation

Reagents: Hexamethylenetetramine (Hexamine), Chloroform/Ethanol. Protocol:

-

Dissolve the α-bromo ketone (from Step 1) in chloroform (10 volumes).

-

Add Hexamine (1.1 eq) in one portion.

-

Stir at room temperature or mild reflux (40 °C) for 4–6 hours.

-

A thick white precipitate (the hexaminium salt) will form.

-

Filter the solid, wash with cold chloroform, and dry under vacuum.

Step 3: Acid Hydrolysis

Reagents: Conc. HCl, Ethanol.[2] Protocol:

-

Suspend the hexaminium salt in Ethanol (5 volumes).

-

Add Conc. HCl (3–4 eq) carefully.

-

Heat to reflux (78 °C) for 2–4 hours. The solid will dissolve, then the ammonium chloride byproduct may precipitate.

-

Cool to 0 °C. Filter off inorganic salts (NH₄Cl).

-

Concentrate the filtrate to roughly 20% volume.

-

Add diethyl ether or acetone to induce crystallization of the product.

-

Filter and recrystallize from MeOH/Et₂O to obtain pure This compound hydrochloride .[1]

Synthesis Workflow Visualization

Figure 1: Step-wise synthesis via the Delépine reaction to ensure primary amine selectivity.

Analytical Characterization

Validating the identity of the hydrochloride salt is critical, particularly to distinguish it from the 2-fluoro or 4-fluoro isomers.[1]

Expected 1H NMR Data (DMSO-d₆, 400 MHz)

-

δ 8.40 (br s, 3H): Ammonium protons (-NH₃⁺). Broad signal, disappears on D₂O shake.

-

δ 7.85 – 7.75 (m, 2H): Aromatic protons (H-2, H-6). Deshielded by the carbonyl and fluorine ortho/para effects.

-

δ 7.65 (m, 1H): Aromatic proton (H-5).

-

δ 7.55 (m, 1H): Aromatic proton (H-4).

-

δ 4.55 (s, 2H): Methylene protons (-CH ₂-NH₃⁺). This singlet is characteristic of the phenacylamine core.

Mass Spectrometry (ESI+)

-

[M+H]⁺: Calculated for C₈H₉FNO: 154.07 m/z .

-

Fragment Ions: Loss of NH₃ (137 m/z), Loss of CO (125 m/z).

Applications in Drug Discovery[9][10]

This compound serves as a "fluorine-scan" building block. The 3-fluoro substitution is strategically used to block metabolic hotspots (P450 oxidation) or modulate the pKa of the amine without significantly altering steric bulk.

Primary Application Areas

-

Catecholamine Analogs: Precursor for synthesizing norepinephrine/epinephrine analogs where the 3-OH is replaced by Fluorine to increase lipophilicity and CNS penetration.

-

Kinase Inhibitors: The phenacylamine moiety is a common hinge-binding motif. The fluorine atom can interact with backbone amides in the ATP binding pocket.

-

Beta-Adrenergic Ligands: Reduction of the ketone yields 2-amino-1-(3-fluorophenyl)ethanol , a scaffold for β-blockers and β-agonists.[1]

Drug Design Logic Visualization

Figure 2: Divergent synthetic utility in medicinal chemistry campaigns.

Safety & Handling Protocol

Signal Word: WARNING Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

Handling Guidelines

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The salt is hygroscopic; moisture can lead to hydrolysis or degradation.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

-

Spill Cleanup: Sweep up dry salt to avoid dust generation. Neutralize residues with dilute sodium bicarbonate solution.

References

-

CymitQuimica . Ethanone, 2-amino-1-(3-fluorophenyl)-, hydrochloride (1:[1][2][4]1) Product Page. Retrieved from

-

PubChem . This compound hydrochloride (Compound Summary). Retrieved from

-

BenchChem . Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride (General Phenacylamine Protocols). Retrieved from

-

Sigma-Aldrich . 1-(3-Amino-2-fluorophenyl)ethanone (Related Isomer Data). Retrieved from

-

Fisher Scientific . Safety Data Sheet for Phenacylamine Derivatives. Retrieved from

The Ascendant Role of 3-Fluorophenacylamine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has consistently proven to be a powerful tool for enhancing pharmacological properties. This guide delves into the burgeoning field of 3-fluorophenacylamine derivatives, a class of compounds holding significant promise for the development of novel therapeutics. By leveraging the unique electronic properties of the fluorine atom, these derivatives offer the potential for improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 3-fluorophenacylamine derivatives, offering valuable insights for researchers and drug development professionals.

The Strategic Advantage of Fluorine in Drug Design

The introduction of a fluorine atom into a drug candidate is a well-established strategy to modulate its physicochemical and biological properties.[1][2] The high electronegativity and small van der Waals radius of fluorine can lead to profound changes in a molecule's conformation, pKa, and lipophilicity. These modifications can, in turn, influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved drug-like characteristics.[3] Specifically, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug.[3]

Synthetic Pathways to 3-Fluorophenacylamine Derivatives

The synthesis of 3-fluorophenacylamine derivatives can be approached through a multi-step sequence, beginning with readily available starting materials. A logical and efficient synthetic strategy involves three key steps: Friedel-Crafts acylation, α-bromination, and nucleophilic substitution.

Step 1: Friedel-Crafts Acylation of Fluorobenzene

The initial step involves the acylation of fluorobenzene to produce 3-fluoroacetophenone. The Friedel-Crafts acylation is a classic and robust method for the formation of carbon-carbon bonds to an aromatic ring.[4]

Experimental Protocol: Friedel-Crafts Acylation

-

Reaction Setup: A dried round-bottom flask is charged with anhydrous aluminum chloride (AlCl₃) and a suitable inert solvent such as dichloromethane (DCM). The flask is cooled in an ice bath under a nitrogen atmosphere.[5]

-

Addition of Reagents: Acetyl chloride is added dropwise to the stirred suspension of AlCl₃. Following this, fluorobenzene is added slowly to the reaction mixture.[5][6]

-

Reaction and Work-up: The reaction is allowed to proceed at room temperature. Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude 3-fluoroacetophenone.[6]

-

Purification: The crude product can be purified by distillation or column chromatography.

Caption: Synthesis of 3-Fluoroacetophenone via Friedel-Crafts Acylation.

Step 2: α-Bromination of 3-Fluoroacetophenone

The second step involves the selective bromination of the α-carbon of 3-fluoroacetophenone to yield 2-bromo-1-(3-fluorophenyl)ethan-1-one. This α-haloketone is a key intermediate for the subsequent introduction of the amine functionality.

Experimental Protocol: α-Bromination

-

Reaction Setup: 3-Fluoroacetophenone is dissolved in a suitable solvent, such as acetic acid.[7]

-

Brominating Agent: A brominating agent, such as N-bromosuccinimide (NBS) or pyridine hydrobromide perbromide, is added to the solution.[7][8]

-

Reaction Conditions: The reaction mixture is typically heated to facilitate the bromination.[7]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and the product is isolated by filtration or extraction. The crude α-bromo ketone can be purified by recrystallization.[7]

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Pharmacological Utility & Synthetic Applications of 2-Amino-1-(3-fluorophenyl)ethanone: A Technical Monograph

The following technical guide details the pharmacological significance, synthetic utility, and chemical handling of 2-Amino-1-(3-fluorophenyl)ethanone (CAS: 93102-97-7 for HCl salt).

Executive Summary

This compound (also known as 3-fluorophenacylamine) is a privileged synthetic intermediate in medicinal chemistry, serving as a critical scaffold for the development of fluorinated phenethylamine and phenylethanolamine derivatives. Unlike the 4-fluoro analogues often associated with serotonergic toxicity, the 3-fluoro (meta) substitution pattern is strategically employed to modulate metabolic stability and receptor subtype selectivity without drastically altering the steric profile of the parent phenyl ring.

This guide analyzes the compound's role as a precursor to beta-adrenergic ligands , kinase inhibitors , and chiral amino-alcohols , providing validated protocols for its synthesis and downstream derivatization.

Chemical Identity & Structural Properties[1][2][3][4]

The compound consists of a phenacylamine backbone with a fluorine atom at the meta position. This substitution is pharmacologically non-trivial; the electronegative fluorine exerts a strong inductive effect (

| Property | Data | Note |

| IUPAC Name | 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride | Common salt form |

| CAS Number | 93102-97-7 | HCl Salt |

| Molecular Formula | ||

| Molecular Weight | 189.61 g/mol | |

| Structural Class | Precursor to phenylethanolamines | |

| Electronic Effect | Meta-Fluorine ( | Deactivates ring; increases metabolic stability |

Pharmacological Significance: The "Fluorine Scan" Strategy

The primary pharmacological value of this compound lies in its utility for Lead Optimization via the "Fluorine Scan."

Adrenergic Receptor Modulation

The reduced form of this ketone, 2-amino-1-(3-fluorophenyl)ethanol , mimics the structure of norepinephrine.

-

Selectivity: The 3-fluoro substituent occupies a specific pocket in G-Protein Coupled Receptors (GPCRs), often enhancing selectivity for

-adrenergic receptors over -

Metabolic Blockade: The C3 position on the phenyl ring is a common site for metabolic hydroxylation. Fluorine substitution blocks this pathway, significantly extending the biological half-life (

) of drugs derived from this scaffold.

Kinase Inhibitor Synthesis

The

Bioisosterism in Neurochemistry

In the context of monoamine transporter (MAT) ligands, the 3-fluoro substitution is a bioisostere for the hydroxyl group found in neurotransmitters, but without the hydrogen-bonding capability. This allows researchers to probe the necessity of the H-bond donor at the meta position for transporter binding.

Experimental Protocols

Protocol A: Synthesis of this compound HCl

Rationale: The Delépine Reaction is chosen here over the Gabriel synthesis or direct amination because it avoids the formation of secondary/tertiary amines and uses mild conditions, preserving the fluorinated aromatic ring.

Reagents:

-

2-Bromo-1-(3-fluorophenyl)ethanone (Starting Material)

-

Hexamethylenetetramine (HMTA / Urotropine)

-

Chloroform (

) -

Ethanol (EtOH)

-

Concentrated Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Formation of Hexaminium Salt:

-

Dissolve 2-Bromo-1-(3-fluorophenyl)ethanone (10.0 mmol) in 20 mL of

. -

Add a solution of Hexamethylenetetramine (11.0 mmol) in 20 mL of

dropwise at room temperature. -

Observation: A white precipitate (the quaternary ammonium salt) will form almost immediately.

-

Stir the suspension for 4 hours.

-

Filter the solid, wash with cold

(2 x 10 mL), and dry under vacuum.

-

-

Acid Hydrolysis:

-

Suspend the dried hexaminium salt in 30 mL of Ethanol.

-

Add 5 mL of concentrated HCl (12 M) dropwise (Caution: Exothermic).

-

Heat the mixture to reflux (

) for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride ( -

Cool to

and filter off the

-

-

Isolation:

-

Concentrate the filtrate to

50% volume. -

Add cold Diethyl Ether (

) to induce crystallization of the product. -

Filter the white crystalline solid: This compound HCl .

-

Yield Expectation: 75-85%.

-

Protocol B: Asymmetric Reduction to Chiral Amino-Alcohol

Rationale: To generate the bioactive adrenergic pharmacophore, the ketone must be reduced. Asymmetric transfer hydrogenation (ATH) is preferred to yield the biologically active

Reagents:

-

Substrate: this compound HCl[1]

-

Catalyst: Rhodium(III) complex (e.g., [Cp*RhCl2]2) with chiral ligand (e.g., TsDPEN)

-

Hydrogen Source: Sodium Formate / Formic Acid (aq)

Methodology:

-

Dissolve the ketone HCl salt in water/methanol (1:1).

-

Add the Rh-catalyst (0.5 mol%).

-

Add Sodium Formate (5 eq).

-

Stir at

for 12 hours. -

Basify with

to pH 10 and extract with Ethyl Acetate to obtain the chiral 2-amino-1-(3-fluorophenyl)ethanol .

Visualization of Synthetic & Pharmacological Logic[1][2]

The following diagram illustrates the central role of this compound in diverting synthesis toward two distinct pharmacological classes: Adrenergic Ligands (via reduction) and Heterocyclic Inhibitors (via cyclization).

Figure 1: Synthetic divergence from the this compound scaffold. Pathway A yields adrenergic modifiers; Pathway B yields heterocyclic enzyme inhibitors.

Safety & Handling (EHS)

While specific toxicological data for this intermediate is limited, its structural analogs suggest specific hazards:

-

Acute Toxicity: Likely harmful if swallowed (Category 4). As a primary amine hydrochloride, it acts as a skin and eye irritant.

-

Handling: Must be handled in a fume hood. The free base (liberated during workup) is sensitive to oxidation (turning dark/brown) and absorbs

from the air. Store as the HCl salt under inert gas (Argon) at -

Reaction Hazards: The brominated precursor (2-bromo-1-(3-fluorophenyl)ethanone) is a potent lachrymator (tear gas agent). Neutralize all glassware with dilute NaOH before removal from the hood.

References

-

SciHorizon. (2025). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

-

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Safety data sheet (SDS) and handling hazards for 2-Amino-1-(3-fluorophenyl)ethanone

Executive Summary & Molecular Profile

2-Amino-1-(3-fluorophenyl)ethanone (typically supplied as the hydrochloride salt , CAS: 93102-97-7 ) is a critical fluorinated building block in modern medicinal chemistry.[1] Structurally, it belongs to the

While invaluable for introducing metabolic stability via the fluorine atom, this compound presents a dual-risk profile: chemical instability in its free-base form and bioactive hazards due to its structural homology with substituted cathinones (psychotropic stimulants).[1] This guide synthesizes standard safety data with expert handling protocols to ensure research integrity and personnel safety.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | 2-Amino-1-(3-fluorophenyl)ethan-1-one hydrochloride |

| Common Name | 3-Fluorophenacylamine HCl; 3-Fluorocathinone precursor |

| CAS Number | 93102-97-7 (HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 189.61 g/mol |

| Physical State | White to off-white crystalline solid (hygroscopic) |

| Solubility | Soluble in water, DMSO, Methanol; sparingly soluble in non-polar solvents |

Hazard Identification & Toxicological Mechanisms

Expert Insight: Do not rely solely on the SDS.[1] The safety profile of this compound is governed by its electrophilic carbonyl and nucleophilic amine , which create a risk of self-condensation and polymerization if mishandled.[1]

GHS Classification (29 CFR 1910.1200)

| Hazard Class | Category | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1][2][3][4][5][6] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1][2][3][4][5] |

| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction.[1] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][3][4][5] |

| Aquatic Toxicity | 2 | H401 | Toxic to aquatic life.[1] |

Mechanism of Action & Specific Risks

-

Alpha-Amino Ketone Instability: The free base of this compound is thermodynamically unstable.[1] Upon neutralization of the HCl salt, the amine group can intermolecularly attack the carbonyl of another molecule, leading to the formation of dihydropyrazines and subsequent oxidation to pyrazines. This reaction releases heat and changes the chemical profile, potentially ruining experiments and creating unknown byproducts.

-

Fluorine Bioactivity: The 3-fluoro substitution increases lipophilicity compared to the non-fluorinated parent, potentially enhancing blood-brain barrier (BBB) penetration.[1] Researchers must treat this compound as a potential CNS active agent , even if not explicitly labeled as a controlled substance.[1]

-

Sensitization: As a benzylic amine derivative, it possesses high haptenization potential, meaning it can bind to skin proteins and induce long-term allergic sensitization.[1]

Operational Safety Architecture

Trustworthiness: The following protocols are designed as self-validating systems. If the visual checks (color/precipitate) fail, the protocol must be aborted.

Storage & Stability Protocol

-

Primary Storage: Keep at 2–8°C (refrigerated) under an inert atmosphere (Argon or Nitrogen). The HCl salt is hygroscopic; moisture facilitates hydrolysis and degradation.[1]

-

Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation.

-

Visual Validation: The substance should be a white powder.[1] Yellowing or orange discoloration indicates oxidation or free-base dimerization.[1] Discard if discolored.[1]

Synthesis Workflow: Handling the "Free Base" Risk

In many reactions (e.g., reductive amination), the free base is required. Never isolate the free base for storage. Generate it in situ.[1]

Figure 1: Safe handling lifecycle. The critical control point is the "In-situ Neutralization" phase where the unstable free base is generated and consumed immediately.

Engineering Controls & PPE[1][7]

-

Ventilation: All handling must occur within a certified chemical fume hood (Face velocity: 60–100 fpm).[1]

-

Respiratory: If weighing large quantities (>1g) outside a hood (not recommended), use a NIOSH-approved N95 or P100 respirator.[1]

-

Dermal: Double-gloving is required.[1]

Emergency Response Matrix

| Scenario | Immediate Action | Secondary Action | Medical Note |

| Ocular Exposure | Rinse immediately with saline/water for 15 minutes .[1][4] Lift eyelids.[1] | Seek ophthalmologist. | Fluorinated compounds can cause delayed corneal pitting.[1] |

| Skin Contact | Drench with water for 15 mins.[1][3][4][6] Remove contaminated clothing.[1][3][4][6] | Wash with non-abrasive soap.[1] | Monitor for sensitization (redness/itching) for 48 hours.[1] |

| Inhalation | Move to fresh air.[1][2][3][4][5][6][7] If breathing is labored, administer oxygen (trained personnel only).[1] | Monitor for pulmonary edema.[1] | Symptoms of respiratory irritation may be delayed.[1] |

| Spill (<10g) | Evacuate area. Wear PPE.[1][2][3][4][5][6] Cover with wet sand or vermiculite.[1] | Neutralize with dilute acetic acid if free base was spilled.[1] | Do not dry sweep (dust hazard).[1] |

Regulatory & Compliance Context

Authoritative Grounding: While this compound is a legitimate research chemical, its structural similarity to 3-Fluoromethcathinone (3-FMC) and other designer drugs places it in a regulatory grey area in some jurisdictions.[1]

-

United States: Not explicitly scheduled under the CSA, but may be treated as a "controlled substance analogue" under the Federal Analogue Act if intended for human consumption.

-

Research Use Only (RUO): Strict chain of custody is required.[1] Ensure usage is documented solely for in vitro or animal research unrelated to human psychoactive testing.

References

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: this compound hydrochloride. Merck KGaA.[1] Link

-

National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 3-Fluorocathinone derivatives. Link

-

Thermo Fisher Scientific. (2024).[1] Alpha-Amino Ketone Handling Guidelines. Link

-

European Chemicals Agency (ECHA). (2025).[1] C&L Inventory: Fluorinated phenacylamines. Link

-

Journal of Organic Chemistry. (2001). Instability of alpha-amino ketones and dimerization pathways. (General mechanistic reference for Section 2.2). Link

Sources

Metabolic Stability of Fluorinated Phenacylamine Derivatives: A Technical Guide

Executive Summary

The phenacylamine scaffold (β-keto amine) is a privileged structure in medicinal chemistry, serving as the core for various antidepressants (e.g., bupropion), beta-blockers, and psychoactive alkaloids (cathinones). However, this scaffold suffers from inherent metabolic liabilities: rapid carbonyl reduction and oxidative deamination.

Strategic fluorination is the primary tool for mitigating these liabilities. This guide provides a technical deep-dive into how fluorine substitution patterns—specifically on the aromatic ring and the

Part 1: The Chemical Scaffold & Metabolic Vulnerabilities

To engineer stability, one must first understand the instability. The phenacylamine core presents three distinct "soft spots" for enzymatic attack.

The Carbonyl Core (Reductive Liability)

Unlike many drug scaffolds where Cytochrome P450 (CYP) oxidation dominates, phenacylamines are prime substrates for Carbonyl Reductases (CBRs) and Aldo-Keto Reductases (AKRs) .

-

Mechanism: NADPH-dependent hydride transfer to the ketone, converting the pharmacophore into an amino alcohol (often less active or inactive).

-

Kinetics: This reaction is often rapid and cytosolic, bypassing microsomal CYP systems in standard screenings if S9 fractions or hepatocytes are not used.

The -Carbon (Oxidative Liability)

The carbon bridging the ketone and the amine is susceptible to N-dealkylation or oxidative deamination via CYP450s (typically CYP2D6, CYP2B6, or CYP2C19).

-

Mechanism: Hydroxylation at the

-carbon leads to an unstable carbinolamine intermediate, which collapses to release the amine and a dicarbonyl species.

The Aromatic Ring (Hydroxylation)

Electron-rich aromatic rings are targets for CYP-mediated hydroxylation , particularly at the para position relative to the acyl chain, leading to Phase II conjugation (glucuronidation) and rapid clearance.

Part 2: Strategic Fluorination (Structure-Metabolism Relationships)

Fluorine acts as a "metabolic roadblock" due to the strength of the C-F bond (105.4 kcal/mol) compared to the C-H bond (approx. 98 kcal/mol) and its high electronegativity.[1]

Strategy A: Para-Fluorination (Ring Protection)

Replacing a para-hydrogen or para-methyl group with fluorine blocks the primary site of aromatic hydroxylation.

-

Effect: significantly reduces intrinsic clearance (

) mediated by CYP enzymes. -

Risk Factor (The "Sunitinib" Effect): If an electron-donating group (like an amine) is present para to the fluorine, oxidative defluorination can occur via a quinone-imine intermediate, leading to reactive metabolites. Validation: Always screen para-fluoro analogs for glutathione (GSH) adducts to rule out reactive metabolite formation.

Strategy B: Trifluoromethyl ( ) Substitution

Placing a

-

Impact on Carbonyl Reduction: The electron-deficient ring makes the carbonyl carbon more electrophilic. Paradoxically, this can increase the rate of reduction by CBRs unless steric hindrance is introduced.

-

Impact on Amine: The electron-withdrawing nature lowers the

of the amine, potentially reducing lysosomal trapping and altering volume of distribution (

Strategy C: -Fluorination (The "Teflon" Linker)

Direct fluorination of the

Part 3: Comparative Data & Kinetic Interpretation

The following table summarizes the impact of fluorination patterns on metabolic stability parameters in Human Liver Microsomes (HLM).

Table 1: Representative Kinetic Parameters of Phenacylamine Analogs

| Compound Variant | Modification | Primary Metabolic Route | ||

| Analog A | Unsubstituted Phenyl | 12.5 | 115.0 | Aromatic Hydroxylation (Major), Carbonyl Reduction |

| Analog B | 4-Methyl Phenyl | 18.0 | 78.0 | Methyl Oxidation (COOH formation) |

| Analog C | 4-Fluoro Phenyl | 45.0 | 32.0 | Carbonyl Reduction (Major), N-dealkylation |

| Analog D | 3-CF3 Phenyl | 58.0 | 24.5 | N-dealkylation (Slow) |

Note: Data represents generalized trends derived from structure-activity relationship (SAR) studies of cathinone derivatives (e.g., 4-F-PHP vs. 4-Me-PHP).

Part 4: Experimental Protocol (Microsomal Stability)

This protocol is designed to validate the stability enhancements described above.

Materials

-

Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase) OR solid NADPH (final conc 1 mM).

-

Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Workflow

-

Preparation: Dilute test compounds to 1

M in KPi buffer (ensure DMSO < 0.1%). -

Pre-incubation: Mix 30

L of microsomes (final conc 0.5 mg/mL) with 370 -

Initiation: Add 100

L of pre-warmed NADPH solution to start the reaction.-

Control: Run a parallel incubation adding buffer instead of NADPH to assess non-enzymatic degradation.

-

-

Sampling: At

min, remove 50 -

Quenching: Immediately dispense into 150

L of ice-cold Quench Solution (ACN + IS). Vortex vigorously. -

Processing: Centrifuge at 4,000 rpm for 15 min (4°C). Inject supernatant into LC-MS/MS.[2]

Calculation

Plot

Part 5: Visualization of Pathways

Diagram 1: Metabolic Fate of Phenacylamines

This diagram illustrates the competition between oxidative (CYP) and reductive (CBR) pathways and where Fluorine intervenes.

Caption: Competing metabolic pathways. Fluorine substitution (Green path) effectively blocks the Ring Oxidation route, shunting metabolism toward slower dealkylation or reduction pathways.

Diagram 2: Microsomal Stability Workflow

A self-validating experimental loop for determining intrinsic clearance.

Caption: Standardized HLM Stability Workflow. This closed-loop process ensures reproducible calculation of Intrinsic Clearance (CLint).

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meyer, M. R., et al. (2010).[5] Studies on the metabolism of the α-pyrrolidinophenone designer drug methylenedioxy-pyrovalerone (MDPV) in rat and human urine and human liver microsomes.[5] Drug Metabolism and Disposition, 38(11), 2345-2354. Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

Rosemond, M. J., & Walsh, J. S. (2004). Human carbonyl reduction pathways and a strategy for their assignment in vitro. Drug Metabolism and Disposition, 32(11), 1243-1249. Link

-

Wagmann, L., et al. (2020). In vitro metabolic fate of the new psychoactive substances 4-fluoro-alpha-pyrrolidinohexiophenone (4F-PHP) and 4-fluoro-alpha-pyrrolidinoheptiophenone (4F-PV8). Drug Testing and Analysis, 12(1), 105-115. Link

Sources

Technical Whitepaper: 2-Amino-1-(3-fluorophenyl)ethanone as a High-Value Pharmaceutical Scaffold

The following technical guide details the role, synthesis, and application of 2-Amino-1-(3-fluorophenyl)ethanone hydrochloride in pharmaceutical development.

CAS: 93102-97-7 (HCl Salt) | Formula: C

Executive Summary

In the landscape of medicinal chemistry, This compound (3-Fluorophenacylamine) serves as a critical "diversity-enabling" building block. Unlike simple alkyl amines, this scaffold introduces two distinct pharmacophoric elements simultaneously: a reactive

This guide addresses the specific utility of this molecule in Structure-Activity Relationship (SAR) campaigns, particularly for kinase inhibitors , GPCR ligands , and monoamine transporter modulators . It provides a validated synthesis protocol via the Delépine reaction to ensure high purity and stability, addressing the common instability of free-base

Structural Significance & Pharmacophore Logic[1]

The inclusion of the fluorine atom at the meta (3-) position of the phenyl ring is not arbitrary; it is a calculated design choice in drug discovery.

The "Fluorine Effect" in SAR

-

Metabolic Blocking: The 3-fluoro substituent blocks metabolic oxidation at the vulnerable phenyl ring positions without the steric bulk of a chlorine or methyl group. This extends the in vivo half-life (

) of the final drug candidate. -

Electronic Modulation: Fluorine is highly electronegative, withdrawing electron density from the phenyl ring. This lowers the pKa of the neighboring amine (in the final construct) and alters the

- -

Conformational Bias: The C-F bond prefers to align planar with the carbonyl system in certain fused heterocycles, locking the bioactive conformation.

Stability Considerations

Critical Note: As a free base, this compound is prone to rapid self-condensation to form dihydropyrazines (dimerization) and subsequent oxidation to pyrazines.

-

Storage: Must be stored as the Hydrochloride (HCl) salt .

-

Handling: Liberate the free base in situ only immediately prior to the next synthetic step.

Synthesis: The Delépine Protocol

Standardizing the production of high-purity 3-fluorophenacylamine.

While the Gabriel synthesis is a classic route, the Delépine Reaction is superior for this substrate because it avoids the harsh hydrazine deprotection steps that can degrade the fluorinated ketone.

Validated Workflow

Precursor: 2-Bromo-1-(3-fluorophenyl)ethanone (CAS 456-04-2). Reagent: Hexamethylenetetramine (Hexamine).[1]

Figure 1: Step-wise Delépine synthesis pathway avoiding free-base isolation.

Step-by-Step Experimental Protocol

Step 1: Formation of the Hexaminium Salt

-

Dissolve 2-Bromo-1-(3-fluorophenyl)ethanone (10.0 g, 46 mmol) in Chloroform (100 mL).

-

Add Hexamethylenetetramine (6.8 g, 48 mmol, 1.05 eq) in one portion.

-

Stir the mixture at room temperature for 4 hours. A thick white precipitate (the quaternary salt) will form. Note: Mild heating (40°C) can accelerate this, but RT is preferred to minimize side reactions.

-

Filter the solid under vacuum. Wash the cake with cold CHCl

(2 x 20 mL) to remove unreacted bromide. -

Dry: Air dry the solid. Yield is typically >90%.

Step 2: Hydrolysis to the Amine Hydrochloride

-

Suspend the dried hexaminium salt in Ethanol (80 mL).

-

Add Concentrated HCl (20 mL) dropwise (Caution: Exothermic).

-

Heat the mixture to 50°C for 2 hours. The solid will dissolve, followed by the precipitation of ammonium chloride (NH

Cl). -

Cool to room temperature and filter off the NH

Cl byproduct. -

Concentrate the filtrate to ~20 mL volume.

-

Add Diethyl Ether or Acetone to induce crystallization of the product.

-

Filter the white crystalline solid: This compound HCl .

Pharmaceutical Applications & Heterocycle Construction[1][3][4]

The primary value of this building block is its ability to form 2-substituted 4-(3-fluorophenyl) heterocycles. These motifs are ubiquitous in kinase inhibitors (e.g., p38, VEGFR) and CNS agents.

The Hantzsch Thiazole Synthesis

This is the most reliable reaction for this scaffold. By reacting with thioamides, you generate a thiazole ring decorated with the 3-fluorophenyl group at the 4-position.

Target Class: Kinase Inhibitors, Anti-inflammatory agents.

| Reagent (R-CSNH | Product Structure | Potential Therapeutic Application |

| Thiourea | 2-Amino-4-(3-fluorophenyl)thiazole | Core scaffold for CDK/GSK-3 inhibitors |

| Thioacetamide | 2-Methyl-4-(3-fluorophenyl)thiazole | Anti-inflammatory lead compounds |

| N-Phenylthiourea | 2-Anilino-4-(3-fluorophenyl)thiazole | EGFR kinase inhibitors (Gefitinib analogs) |

Imidazole Synthesis (Marckwald Strategy)

Reaction with Potassium Cyanate (KOCN) or Cyanamide leads to 2-aminoimidazoles or imidazolones.

-

Relevance: 4-Aryl-2-aminoimidazoles are known Biofilm Inhibitors and Adrenergic Receptor Ligands .

Figure 2: Divergent synthesis of bioactive heterocycles from the core scaffold.

Case Study: Kinase Inhibitor Discovery

Contextualizing the molecule in modern drug design.

In the development of p38 MAP Kinase inhibitors (for rheumatoid arthritis), the 4-fluorophenyl imidazole core (as seen in SB-203580) is a classic pharmacophore.

-

Optimization: Researchers often scan the phenyl ring with fluorine.

-

Result: The 3-fluorophenyl analog often shows superior metabolic stability compared to the 4-fluoro analog because it blocks the position meta to the heterocyclic linkage, preventing oxidative defluorination or hydroxylation at that specific site.

-

Usage: this compound is the direct precursor to these "Next-Gen" p38 inhibitors via the condensation pathways described in Section 4.1.

References

-

Delépine Reaction Mechanism & Utility

-

Synthesis of Fluorinated Aminoketones

-

Source: BenchChem.[3] "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride" (Analogous Protocol).

-

-

Hantzsch Thiazole Synthesis Applications

- Source: National Institutes of Health (PMC). "Synthesis and biological evaluation of 3-(4-aminophenyl)

-

URL:[Link]

-

Fluorine in Medicinal Chemistry (Metabolic Stability)

- Source: MDPI. "Fluorine-Containing Drugs Approved by the FDA in 2019."

-

URL:[Link]

Sources

Methodological & Application

Reaction conditions for coupling 2-Amino-1-(3-fluorophenyl)ethanone with aldehydes

Controlling Divergent Pathways: From Secondary Amines to Bioactive Heterocycles

Executive Summary & Strategic Logic

The coupling of 2-Amino-1-(3-fluorophenyl)ethanone (Reaction Component A) with Aldehydes (Reaction Component B) is a bifurcation point in medicinal chemistry. Depending on the reaction environment, this single substrate pair can yield two distinct, high-value pharmacophores:

-

Secondary Amines (via Reductive Amination): Critical linkers for fragment-based drug discovery.

-

2,4-Disubstituted Oxazoles (via Oxidative Cyclization): A privileged scaffold in kinase inhibitors and anti-inflammatory agents.

The 3-Fluorine Effect: The meta-fluorine substituent is not merely decorative. It exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the ketone carbonyl. While this accelerates initial condensation, it also destabilizes the free base, making the starting material prone to rapid self-condensation (dimerization) into pyrazines.

Core Directive: Success requires strict control over the Imine Intermediate . This guide details how to trap this intermediate reductively or cyclize it oxidatively while suppressing the thermodynamic sink of dimerization.

Reaction Landscape & Causality

The following diagram illustrates the divergent pathways and the critical "Decision Node" at the imine stage.

Figure 1: The Reaction Landscape. Note that the "Free Base" is the critical instability point. It must be generated only in the presence of the aldehyde.

Critical Handling: The "In-Situ" Principle

The Trap: 2-Amino-1-arylethanones are stable as Hydrochloride (HCl) salts. Upon neutralization to the free base in the absence of an electrophile, they rapidly self-condense to form 2,5-diarylpyrazines (Reddish/Brown impurities).

The Solution: Never isolate the free base.

-

Protocol: Always add the base (TEA/DIPEA) to a mixture already containing the Amino Ketone HCl and the Aldehyde. This ensures the amine reacts with the aldehyde (Imine formation) faster than it reacts with itself.

Protocol A: Reductive Amination (Target: Secondary Amines)

This protocol uses Sodium Triacetoxyborohydride (STAB), a mild hydride donor that reduces the imine selectively without touching the ketone carbonyl of the acetophenone moiety.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Amino Ketone HCl | 1.0 | Substrate |

| Aldehyde (R-CHO) | 1.1 - 1.2 | Electrophile (Slight excess drives equilibrium) |

| DIPEA | 1.0 | Neutralizing Base (Releases free amine) |

| NaBH(OAc)₃ | 1.5 - 2.0 | Selective Reductant |

| AcOH | 1.0 - 2.0 | Catalyst (Activates imine) |

| DCE or DCM | Solvent | 1,2-Dichloroethane preferred (0.1 - 0.2 M) |

Step-by-Step Methodology

-

Preparation: In a dry flask under Nitrogen, suspend Amino Ketone HCl (1.0 equiv) in DCE (1,2-Dichloroethane).

-

Imine Trapping: Add Aldehyde (1.1 equiv) before adding base.

-

Liberation: Add DIPEA (1.0 equiv) dropwise. Stir for 15–30 minutes at Room Temperature (RT).

-

Observation: The suspension should clear as the free base reacts with the aldehyde.

-

-

Acid Activation: Add Acetic Acid (1.0 equiv). Stir for 30 minutes. This buffers the system and accelerates imine formation.

-

Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS (Look for M+1 of the amine; disappearance of imine).

-

Quench: Quench with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash organics with Brine. Dry over Na₂SO₄.

Validation Check:

-

Success: Clear/pale yellow oil. LCMS shows single peak [M+H].

-

Failure (Dimerization): Dark red/brown oil. LCMS shows peak at [2x Mass - 36] (Pyrazine).

Protocol B: Oxidative Cyclization (Target: Oxazoles)

To synthesize the 2-(Substituted)-4-(3-fluorophenyl)oxazole , we utilize an Iodine-mediated oxidative cyclization of the in-situ formed imine. This is superior to the Robinson-Gabriel synthesis as it uses aldehydes directly rather than requiring prior amide synthesis.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Amino Ketone HCl | 1.0 | Substrate |

| Aldehyde (R-CHO) | 1.2 | Reaction Partner |

| Iodine (I₂) | 1.1 - 1.2 | Oxidant |

| K₂CO₃ | 3.0 | Base (Neutralizes HCl and HI byproduct) |

| DMF or DMSO | Solvent | Polar aprotic is required for this mechanism |

Step-by-Step Methodology

-

Imine Formation: In a reaction vial, combine Amino Ketone HCl (1.0 equiv) and Aldehyde (1.2 equiv) in DMF (0.2 M).

-

Base Addition: Add K₂CO₃ (3.0 equiv). Stir at RT for 1 hour.

-

Oxidation: Add Iodine (I₂) (1.1 equiv) in one portion.

-

Heating: Heat the mixture to 80–100°C for 2–4 hours.

-

Note: The reaction color will transition from dark purple (Iodine) to orange/brown as Iodine is consumed.

-

-

Quench: Cool to RT. Add aqueous Na₂S₂O₃ (Sodium Thiosulfate) solution.

-

Visual: This removes excess Iodine; color changes to pale yellow/white precipitate.

-

-

Isolation: Extract with Ethyl Acetate. The oxazole is typically a stable solid or oil that can be purified via silica chromatography (Hexane/EtOAc).

Troubleshooting & Optimization Table

| Observation | Root Cause | Corrective Action |

| Red/Brown Tar | Dimerization of amino ketone. | Ensure Aldehyde is present before adding base. Keep concentration <0.2M. |

| Low Conversion (Protocol A) | Imine equilibrium unfavorable. | Add 4Å Molecular Sieves to scavenge water. Increase AcOH to 2.0 equiv. |

| Over-reduction (Protocol A) | Ketone reduced to alcohol. | Switch from NaBH₄ to NaBH(OAc)₃ (STAB). Do not use MeOH; use DCE. |

| Incomplete Cyclization (Protocol B) | Temperature too low. | Increase temp to 100°C. Ensure I₂ quality (sublimed). |

Mechanistic Visualization (Graphviz)

The following diagram details the Oxidative Cyclization mechanism, highlighting the role of Iodine in closing the ring.

Figure 2: Mechanism of Iodine-Mediated Oxidative Cyclization.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Wang, J., et al. (2019).[6] "Iodine-Mediated Oxidative Cyclization for the Synthesis of Oxazoles." Synlett. (General methodology for alpha-amino ketone derivatives). Link

-

BenchChem Technical Data. "Synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride." (Analogous handling of amino-acetophenone salts). Link

-

Master Organic Chemistry. "Reductive Amination: The Definitive Guide." Link

Sources

- 1. jackwestin.com [jackwestin.com]

- 2. Synthesis of Highly Substituted Oxazoles through Iodine(III)-Mediated Reactions of Ketones with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. 1,3-Oxazole synthesis [organic-chemistry.org]

Scalable Synthesis of 2-Amino-1-(3-fluorophenyl)ethanone: An Application and Protocol Guide

Introduction

2-Amino-1-(3-fluorophenyl)ethanone is a key building block in medicinal chemistry and drug development, frequently utilized as a precursor for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the fluorine atom on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity. Consequently, robust and scalable methods for the synthesis of this α-amino ketone are of considerable interest to researchers in both academic and industrial settings.

This technical guide provides a detailed overview of a reliable and scalable two-step synthetic route to this compound, commencing from the readily available starting material, 3-fluoroacetophenone. The discussed methodology involves an initial α-bromination followed by a Delepine reaction, a classic yet highly effective method for the preparation of primary amines from alkyl halides. Additionally, an alternative direct amination approach is presented for comparison. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and comparative data to facilitate the efficient synthesis of this valuable compound.

Strategic Overview of the Synthetic Pathway

The primary scalable synthetic strategy detailed herein is a two-step process. The causality behind this experimental design lies in the need for a regioselective and high-yielding amination at the α-position of the ketone. Direct amination of the unenolized ketone is challenging. Therefore, a common and effective strategy is to first functionalize the α-carbon with a good leaving group, such as a halogen, to facilitate nucleophilic substitution by an amine source.

The chosen pathway is as follows:

-

α-Bromination: 3-Fluoroacetophenone is selectively brominated at the α-carbon to yield the intermediate, 2-bromo-1-(3-fluorophenyl)ethanone. This reaction proceeds via an acid-catalyzed enolization mechanism.

-

Amination (Delepine Reaction): The α-bromo ketone is then converted to the primary amine hydrochloride via the Delepine reaction. This method utilizes hexamethylenetetramine (HMTA) as an ammonia surrogate, which offers excellent selectivity for primary amine formation and avoids over-alkylation, a common side reaction with direct ammonia use.[1][2][3]

Caption: Two-step synthesis of this compound HCl.

Part 1: α-Bromination of 3-Fluoroacetophenone

Mechanistic Insight

The α-bromination of ketones is a well-established reaction that typically proceeds under acidic conditions. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. Subsequent deprotonation leads to the formation of a nucleophilic enol intermediate. This enol then attacks a molecule of bromine in an electrophilic addition, followed by deprotonation to yield the α-brominated ketone and hydrogen bromide.[4] The rate-determining step is the formation of the enol.

Caption: Simplified mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol

This protocol is adapted from established methods for the α-bromination of substituted acetophenones.[4]

Materials and Reagents:

-

3'-Fluoroacetophenone

-

Bromine (Br₂) or Pyridinium tribromide

-

Glacial Acetic Acid

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3'-fluoroacetophenone (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Brominating Agent Addition: Cool the solution to 0-5 °C using an ice bath. Prepare a solution of bromine (1.05 eq) in glacial acetic acid and add it dropwise to the stirred ketone solution over 30-60 minutes. Maintain the temperature below 20 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture into a beaker containing ice-water (10-20 volumes).

-

Neutralization: Slowly add a 5% aqueous solution of sodium bicarbonate with stirring until effervescence ceases to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 5 volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-bromo-1-(3-fluorophenyl)ethanone.

-

Purification: The crude product, often a yellow liquid or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) if it is a solid.[5]

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 3'-Fluoroacetophenone | C₈H₇FO | 138.14 | 1.0 |

| Bromine (Br₂) | Br₂ | 159.81 | 1.05 |

| 2-Bromo-1-(3-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | - |

Typical yields for this reaction are in the range of 70-90%.

Part 2: Amination via the Delepine Reaction

Mechanistic Insight

The Delepine reaction is a two-stage process for converting alkyl halides to primary amines.[1][2][3]

-

Salt Formation: The α-bromo ketone undergoes a nucleophilic substitution (Sₙ2) reaction with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt. This salt is typically insoluble in non-polar solvents like chloroform and precipitates from the reaction mixture.

-

Hydrolysis: The quaternary ammonium salt is then hydrolyzed under acidic conditions, usually with ethanolic hydrochloric acid. The acidic medium breaks down the HMTA cage, releasing the primary amine as its hydrochloride salt, along with formaldehyde and ammonium chloride as byproducts.[3]

Caption: Simplified overview of the Delepine reaction.

Experimental Protocol

This protocol is based on the general procedure for the Delepine reaction with α-halo ketones.[6]

Materials and Reagents:

-

2-Bromo-1-(3-fluorophenyl)ethanone

-

Hexamethylenetetramine (HMTA)

-

Chloroform or Acetonitrile

-

Ethanol (95%)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

Step A: Formation of the Hexamethylenetetraminium Salt

-

Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in chloroform (5-10 volumes).

-

Addition of HMTA: Add hexamethylenetetramine (1.1 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours. The quaternary ammonium salt will precipitate as a white solid.

-

Isolation of the Salt: Cool the mixture in an ice bath and collect the precipitated salt by suction filtration. Wash the solid with cold chloroform or diethyl ether and air-dry. This salt can often be used in the next step without further purification.

Step B: Acidic Hydrolysis

-

Hydrolysis Setup: In a round-bottom flask equipped with a reflux condenser, suspend the hexamethylenetetraminium salt from the previous step in a mixture of 95% ethanol (10-15 volumes) and concentrated hydrochloric acid (3-4 volumes).

-

Reflux: Heat the mixture to reflux for 4-6 hours. During this time, the salt will dissolve, and subsequently, ammonium chloride may precipitate.

-

Work-up: After cooling to room temperature, filter off any precipitated ammonium chloride.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield a crystalline solid.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 2-Bromo-1-(3-fluorophenyl)ethanone | C₈H₆BrFO | 217.04 | 1.0 |

| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 1.1 |

| This compound HCl | C₈H₉ClFNO | 189.62 | - |

Overall yields for the two-step Delepine reaction are typically in the range of 60-80%.

Alternative Method: Direct Amination with Aqueous Ammonia

An alternative, more direct approach to the amination of the α-bromo ketone involves nucleophilic substitution with ammonia. While this method is simpler in terms of the number of reagents, it can be prone to the formation of secondary and tertiary amine byproducts. However, by using a large excess of ammonia, the formation of the primary amine can be favored.

Experimental Protocol

-

Reaction Setup: In a sealed pressure vessel, suspend 2-bromo-1-(3-fluorophenyl)ethanone (1.0 eq) in a suitable solvent such as methanol or THF (5-10 volumes).

-

Addition of Ammonia: Cool the suspension in an ice bath and add a large excess of concentrated aqueous ammonia (e.g., 28-30% NH₃ solution, 10-20 eq).

-

Reaction: Seal the vessel and stir the mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and carefully vent any excess pressure.

-

Isolation: Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. The residue can then be taken up in a suitable organic solvent, and the product can be isolated as the free base or converted to the hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether or isopropanol).

-

Purification: The product can be purified by recrystallization or column chromatography.

Comparative Analysis of Synthesis Routes

| Parameter | α-Bromination + Delepine Reaction | Direct Amination with Ammonia |

| Number of Steps | Two distinct steps (salt formation and hydrolysis) | One step |

| Reagents | Bromine, HMTA, HCl, organic solvents | Aqueous ammonia, organic solvent |

| Selectivity | High selectivity for the primary amine | Risk of over-alkylation to form secondary and tertiary amines |

| Scalability | Well-established and scalable | Scalable, but may require pressure equipment |

| Work-up | Involves filtration of the intermediate salt and final product | Typically involves extraction and purification |

| Yield | Generally good to high (60-80% over two steps) | Can be variable depending on conditions and substrate |

| Safety/Waste | Use of chloroform (toxic) can be a concern; generation of formaldehyde byproduct. | Use of large excess of volatile and corrosive ammonia. |

Conclusion

The synthesis of this compound can be reliably achieved on a laboratory and pilot-plant scale via a two-step sequence involving α-bromination of 3-fluoroacetophenone followed by a Delepine reaction. This route offers high selectivity for the desired primary amine and generally provides good overall yields. While direct amination with ammonia presents a shorter synthetic route, it may require more careful control of reaction conditions to minimize the formation of byproducts. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, purity requirements, and available equipment. The protocols provided in this guide offer a solid foundation for the successful and scalable synthesis of this important pharmaceutical building block.

References

- Delépine, M. Bull. Soc. Chim. Fr.1895, 13, 352-361.

- Surrey, A. R. Name Reactions in Organic Chemistry, 2nd ed.; Academic Press, 1961.

-

Jordan, A.; Huang, S.; Sneddon, H. F.; Nortcliffe, A. Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chem. Eng.2020 , 8 (34), 12746–12754. [Link]

-

Wikipedia. Delépine reaction. [Link]

-

Organic Chemistry Portal. Delépine Reaction. [Link]

-

Bottini, A. T.; Dev, V.; Klinck, J. 2-Bromoallylamine. Org. Synth.1973 , Coll. Vol. 5, 121. [Link]

-

The Royal Society of Chemistry. Supporting Information: A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone®. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(3-fluorophenyl)ethanone

Welcome to the technical support guide for the synthesis of 2-Amino-1-(3-fluorophenyl)ethanone. This molecule is a valuable building block in pharmaceutical research and development, and achieving a high yield of pure product is critical for downstream applications. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize their synthetic protocols. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The most prevalent and industrially relevant methods start from 2-bromo-1-(3-fluorophenyl)ethanone. The primary challenge is the selective introduction of the amino group without promoting side reactions. The two most widely employed named reactions are:

-

The Delépine Reaction: This method involves reacting the starting α-bromo ketone with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt.[1][2] This salt is then hydrolyzed, typically under acidic conditions, to yield the primary amine hydrochloride.[3][4] This route is often favored due to the use of readily available and inexpensive reagents and generally clean conversion with few side reactions.[1][3]

-

The Gabriel Synthesis: This classic method uses potassium phthalimide as a protected nitrogen source.[5] The phthalimide anion displaces the bromide in an SN2 reaction.[6][7] The resulting N-substituted phthalimide is then cleaved, often with hydrazine (Ing-Manske procedure), to release the desired primary amine.[5][8] This method is excellent for preventing the over-alkylation that can plague other amination methods.[5][9]

Other routes, such as direct ammonolysis or using sodium azide followed by reduction, are also possible but can present challenges with selectivity, safety (azides are toxic and potentially explosive), and yield.[10]

Q2: My starting material, 2-bromo-1-(3-fluorophenyl)ethanone, appears unstable. How should I handle and store it?

This is a critical observation. α-Haloketones are known lachrymators and are sensitive to moisture, bases, and even some nucleophiles.[11]

-

Handling: Always handle this material in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]

-

Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, reducing agents, bases, and amines.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

-

Purity Check: Before use, it's advisable to check the purity of the starting material by ¹H NMR. The benzylic protons of the α-bromomethyl group should appear as a clean singlet around 4.42 ppm (in CDCl₃).[12] The presence of other signals could indicate decomposition or impurities that will invariably lower your yield.

Q3: What is a realistic target yield for this synthesis?

Reported yields for analogous α-amino ketone syntheses can vary significantly based on the chosen route and optimization. For the Delépine reaction, yields are often reported in the range of 75% or higher under optimized conditions.[13] Ammonolysis routes may provide lower yields, around 60%.[10] Gabriel synthesis yields can be more variable but are generally considered reliable, though sometimes lower than the Delépine.[6] A yield above 70% for the final, isolated hydrochloride salt should be considered good for a laboratory-scale synthesis.

Troubleshooting Guide: Low Yield & Impurities

This section addresses the most common problems encountered during the synthesis. We will focus on the Delépine reaction as a primary example due to its widespread use.

Problem 1: The initial reaction to form the hexaminium salt is sluggish or incomplete.

If you observe a significant amount of starting 2-bromo-1-(3-fluorophenyl)ethanone remaining after the recommended reaction time, consider the following causes and solutions.

Causality: The formation of the quaternary ammonium (hexaminium) salt is an SN2 reaction.[2][3] The rate of this reaction is dependent on solvent polarity, temperature, and the concentration and purity of reactants.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor hexaminium salt formation.

-

Reagent Quality: Hexamethylenetetramine (HMTA) can absorb moisture. Use freshly opened or properly stored, dry HMTA. A slight excess of HMTA (e.g., 1.1 equivalents) can help drive the reaction to completion.

-

Solvent Choice: The hexaminium salt is often insoluble in non-polar solvents like chloroform.[2][3] This insolubility drives the reaction forward according to Le Châtelier's principle by removing the product from the solution phase.[2] Using a solvent system like Chloroform/IPA is a common practice.[13]

-

Temperature: While the reaction can proceed at room temperature, gentle refluxing is often employed to increase the rate.[13] Monitor the reaction by Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

Problem 2: The final product is contaminated with byproducts after hydrolysis.

The appearance of unexpected spots on a TLC plate or extra peaks in an NMR spectrum indicates side reactions.

Causality: The hydrolysis step is the most critical for achieving high purity. It involves the breakdown of the complex hexaminium salt structure in the presence of acid and a protic solvent (like ethanol) to release the primary amine, formaldehyde, and ammonium chloride.[1][2] Incomplete or overly harsh hydrolysis can lead to impurities.

Potential Side Reactions & Solutions:

| Observed Issue | Potential Cause | Mechanism & Explanation | Recommended Solution |

| Incomplete Hydrolysis | Insufficient acid or hydrolysis time. | The hexaminium cage requires several equivalents of acid and sufficient time to fully break down into formaldehyde and release the primary amine.[2][3] | Use concentrated ethanolic HCl and ensure a reflux time of at least 1-2 hours. Monitor the disappearance of the salt intermediate by TLC. |

| Sommelet Reaction | Specific hydrolysis conditions. | A competing pathway where the benzylic carbon is oxidized to an aldehyde (3-fluorobenzoylformaldehyde). This is generally less common for α-keto halides compared to benzyl halides but can occur under certain conditions.[1] | Ensure strongly acidic conditions with ethanolic HCl, which favors the amine pathway over the Sommelet pathway. |

| Polymerization/Tar Formation | High temperatures or concentrated acid. | Formaldehyde, a byproduct of the hydrolysis, can polymerize under strongly acidic and hot conditions. The desired amine product can also be sensitive to harsh conditions. | Maintain a controlled reflux temperature. After hydrolysis, cool the reaction mixture promptly before workup. Quenching in a larger volume of a non-solvent like acetone or ether can help precipitate the desired hydrochloride salt cleanly. |

Optimized Hydrolysis Protocol (Delépine Route):

-

Suspend the filtered and dried hexaminium salt intermediate in a minimal amount of ethanol.

-

Add concentrated hydrochloric acid (typically 2-3 equivalents relative to the salt) dropwise while stirring.

-

Heat the mixture to a gentle reflux and maintain for 1-3 hours, monitoring by TLC until the intermediate is consumed.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

-

The this compound hydrochloride salt should precipitate.

-

Collect the solid by filtration, wash with a small amount of cold ethanol, followed by a non-polar solvent like diethyl ether or acetone to remove residual impurities and aid drying.

-

Dry the product under vacuum.

Problem 3: Product loss during workup and purification.

Even with a high-yielding reaction, significant product can be lost during isolation.

Causality: The product is an amine hydrochloride salt. Its solubility is highly dependent on the pH and solvent system.

Key Optimization Points:

-

pH Control: The product is most stable and least soluble in organic solvents as its hydrochloride salt. Avoid neutralizing the solution to the free base unless subsequent purification (e.g., column chromatography) is planned, as the free amine can be less stable and more soluble in aqueous layers.

-

Solvent Selection for Precipitation/Crystallization: The hydrochloride salt is typically soluble in alcohols like methanol and ethanol but much less soluble in solvents like acetone, diethyl ether, or ethyl acetate. After the reaction, concentrating the ethanolic solution and then adding a non-solvent (antisolvent crystallization) is an effective method for precipitating the product with high purity.

-

Washing: When washing the filtered solid, use cold solvents to minimize dissolution of the product. A final wash with a volatile, non-polar solvent like ether helps to remove residual solvent and impurities and speeds up the drying process.

Visualization of the Delépine Reaction Pathway

The diagram below outlines the key transformations in the Delépine synthesis of this compound hydrochloride.

Caption: Key stages of the Delépine reaction for amine synthesis.

By carefully considering each step of the reaction, from the quality of the starting materials to the specifics of the workup, you can systematically troubleshoot and significantly improve the yield and purity of your this compound synthesis.

References

-

Wikipedia. (2023). Delépine reaction. Retrieved from [Link]

-

Name Reaction. (n.d.). Delepine Reaction. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). Synthesis of α-Amino ketones, esters, nitriles and related compounds by α-amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2025). The Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

-

Bhadouriya, A. (n.d.). UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. Retrieved from [Link]

-

Reddit. (2024). What are some common causes of low reaction yields?. Retrieved from [Link]

-

Chemsrc. (2025). 2-Bromo-1-(3-fluorophenyl)ethanone | CAS#:53631-18-8. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammo. Retrieved from [Link]

-